Cas no 3343-59-7 (3,4-Dihydroxybenzaldoxime)

3,4-Dihydroxybenzaldoxime is a versatile organic compound with significant applications in chemical synthesis. Its key advantages include high purity, stability under standard conditions, and excellent reactivity with various functional groups. This compound is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
3,4-Dihydroxybenzaldoxime structure
3,4-Dihydroxybenzaldoxime structure
Product Name:3,4-Dihydroxybenzaldoxime
CAS No:3343-59-7
MF:C7H7NO3
MW:153.135381937027
MDL:MFCD01070622
CID:84711
PubChem ID:135482064
Update Time:2025-06-18

3,4-Dihydroxybenzaldoxime Chemical and Physical Properties

Names and Identifiers

    • 3,4-Dihydroxybenzaldoxime
    • 3,4-DIHYDROXYBENZALDEHYDE OXIME
    • 3,4-Dihydroxy-benzaldehyd-oxim
    • A821775
    • (4E)-2-hydroxy-4-[(hydroxyamino)methylidene]-1-cyclohexa-2,5-dienone
    • NSC-637189
    • CHEMBL1969186
    • 3,4-Dihydroxybenzaldehydeoxime
    • (4E)-2-oxidanyl-4-[(oxidanylamino)methylidene]cyclohexa-2,5-dien-1-one
    • MFCD01070622
    • 3343-59-7
    • (1E)-3,4-dihydroxybenzaldehyde oxime
    • NSC637189
    • Benzaldehyde, 3,4-dihydroxy-, oxime
    • 4-[(E)-hydroxyiminomethyl]benzene-1,2-diol
    • AKOS000304419
    • MDL: MFCD01070622
    • Inchi: 1S/C7H7NO3/c9-6-2-1-5(4-8-11)3-7(6)10/h1-4,9-11H/b8-4+
    • InChI Key: NUFMSECAGOXHAV-XBXARRHUSA-N
    • SMILES: OC1=C(C=CC(/C=N/O)=C1)O
    • BRN: 3126402

Computed Properties

  • Exact Mass: 153.04300
  • Monoisotopic Mass: 153.043
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 38
  • XLogP3: 0.2
  • Topological Polar Surface Area: 69.6

Experimental Properties

  • Color/Form: White to yellowish solid
  • Density: 1.672
  • Melting Point: 155-157°C
  • Boiling Point: 317.2°Cat760mmHg
  • Flash Point: 145.6°C
  • Refractive Index: 1.823
  • PSA: 73.05000
  • LogP: 0.90590
  • Solubility: Not determined

3,4-Dihydroxybenzaldoxime Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Storage Condition:(BD4856)
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S36

3,4-Dihydroxybenzaldoxime Customs Data

  • HS CODE:2928000090
  • Customs Data:

    China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

3,4-Dihydroxybenzaldoxime Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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3,4-Dihydroxybenzaldoxime Related Literature

Additional information on 3,4-Dihydroxybenzaldoxime

Introduction to 3,4-Dihydroxybenzaldoxime (CAS No. 3343-59-7)

3,4-Dihydroxybenzaldoxime (CAS No. 3343-59-7) is a versatile compound with significant applications in various fields, including pharmaceuticals, organic synthesis, and material science. This compound is characterized by its unique chemical structure, which includes a benzene ring substituted with two hydroxyl groups and an oxime functional group. The combination of these functional groups endows 3,4-Dihydroxybenzaldoxime with a range of interesting properties that make it a valuable intermediate in the synthesis of more complex molecules.

In the realm of pharmaceutical research, 3,4-Dihydroxybenzaldoxime has garnered attention due to its potential as a precursor for the synthesis of bioactive compounds. Recent studies have explored its role in the development of new drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of 3,4-Dihydroxybenzaldoxime in the synthesis of novel antitumor agents. The oxime group in this compound can be readily modified to introduce additional functionalities, enhancing its biological activity and selectivity.

Beyond its pharmaceutical applications, 3,4-Dihydroxybenzaldoxime has also found utility in organic synthesis as a chiral building block. Its ability to form stable complexes with transition metals makes it an excellent ligand for asymmetric catalysis. A notable example is its use in the enantioselective synthesis of chiral alcohols and amines, which are crucial intermediates in the production of pharmaceuticals and fine chemicals. This application has been extensively studied and reviewed in the Tetrahedron: Asymmetry.

In material science, 3,4-Dihydroxybenzaldoxime has shown promise as a precursor for the synthesis of advanced materials with unique properties. Research published in the Journal of Materials Chemistry demonstrated the use of this compound in the preparation of metal-organic frameworks (MOFs) with high surface areas and tunable pore sizes. These MOFs have potential applications in gas storage, catalysis, and drug delivery systems.

The chemical properties of 3,4-Dihydroxybenzaldoxime are well-documented and contribute to its versatility. It is a white crystalline solid that is soluble in common organic solvents such as ethanol and methanol but insoluble in water. Its stability under various reaction conditions makes it suitable for use in a wide range of synthetic transformations. The compound can undergo nucleophilic addition reactions at the carbonyl group and can also participate in condensation reactions to form imines or enamines.

The synthesis of 3,4-Dihydroxybenzaldoxime typically involves the reaction of 3,4-dihydroxybenzaldehyde with hydroxylamine under mild conditions. This process is straightforward and can be scaled up for industrial production. The purity and quality of the final product are critical for its intended applications, particularly in pharmaceuticals where high purity standards are essential.

In conclusion, 3,4-Dihydroxybenzaldoxime (CAS No. 3343-59-7) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and versatile reactivity make it an invaluable intermediate in organic synthesis, pharmaceutical research, and material science. Ongoing research continues to uncover new applications and optimize existing processes involving this compound, ensuring its relevance and importance in modern scientific endeavors.

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